Sudan 408
Description
Contextualization of Sudan 408 as a Model Solute in Membrane Science
This compound, chemically known as 1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol, is a fat-soluble diazo dye frequently utilized in advanced separation research as a model solute. nih.gov Its selection for this role is based on a combination of its well-defined physicochemical properties, which are ideal for testing the performance and characteristics of nanofiltration membranes. With a moderate molecular weight of approximately 380.44 g/mol , it falls within the typical molecular weight cut-off (MWCO) range of many nanofiltration membranes, making it a suitable probe for assessing rejection capabilities. nih.govglpbio.com
The compound's high lipophilicity and poor water solubility mean it is primarily used in studies involving organic solvents. tjnpr.org Its distinct red color allows for straightforward and accurate quantification using spectrophotometric methods, simplifying the analysis of its concentration in feed and permeate solutions during filtration experiments. tandfonline.com Researchers use this compound to characterize newly developed membranes, often as a standard against which performance is measured. For instance, it has been used to determine the rejection rate of novel membranes, such as those derived from fish scales, where an 85.56% rejection in ethanol (B145695) was achieved, demonstrating the membrane's potential for removing non-polar dyes. researchgate.net The dye's interaction with various membrane polymers and its behavior in different organic solvents provide a consistent basis for comparing membrane performance across different studies and materials. researchgate.netnih.gov
Evolution of Research Themes Involving this compound in Organic Solvent Nanofiltration (OSN) and Solvent Resistant Nanofiltration (SRNF)
The use of this compound in the fields of Organic Solvent Nanofiltration (OSN) and Solvent Resistant Nanofiltration (SRNF) has evolved significantly, mirroring the advancement of the field itself. acs.org Initially, research focused on establishing the fundamental viability and stability of polymeric membranes in organic solvents. In these early studies, this compound and similar dyes served as simple, reliable markers to confirm that a membrane could successfully reject solutes of a certain size without degrading in the solvent. acs.orgsigmaaldrich.com For example, studies tested membrane stability by measuring the rejection of a dye like Sudan II before and after immersing the membrane in a solvent for an extended period. acs.org
As the field matured, the research themes shifted from simple stability and rejection tests to more complex investigations of transport phenomena. utk.edu Scientists began using this compound to explore the intricate interactions between the solute, solvent, and membrane. nih.gov A pivotal area of research became the investigation of why rejection rates for the same solute, like this compound, would vary dramatically in different solvents. For instance, a hydrophilic polyamide-based membrane was found to have an 86% rejection of Sudan IV in methanol (B129727) but only 43% in n-hexane. researchgate.netcapes.gov.br This led to studies focusing on the influence of solvent properties (polarity, viscosity) and solute-membrane affinity. nih.govutk.edu More recent research has tackled even more complex phenomena, such as the surprising observation of negative rejection, where the solute permeates through the membrane more readily than the solvent itself. nih.govacs.orgutk.edu This was observed with this compound in n-hexane through a polyimide membrane, a finding that challenged simple size-exclusion models and pushed researchers to develop more sophisticated transport theories. nih.govcolab.ws
Significance of Studying Solute Transport Mechanisms with this compound
Studying the transport mechanisms of this compound through OSN/SRNF membranes is significant for both fundamental understanding and practical application of membrane technology. These studies help to elucidate the complex processes that govern separation performance beyond simple size exclusion. nih.gov The transport of a solute through a dense polymeric membrane is influenced by a combination of factors including diffusion, convection, and the relative affinities between the solute, solvent, and membrane material. researchgate.net
By using this compound as a model probe, researchers can systematically investigate these contributing factors. One critical insight gained is the importance of solute-membrane and solvent-membrane interactions. nih.govutk.edu For example, the phenomenon of negative rejection observed with this compound in non-polar solvents like n-hexane is attributed to a high affinity between the non-polar dye and the membrane polymer, which can increase its permeation. nih.gov This highlights that membrane performance is not solely dictated by pore size but also by chemical compatibility.
Furthermore, these studies have revealed that the solvent itself can alter the effective size of the solute molecule through solvation. nih.gov Molecular dynamics simulations have shown that the size of a dye molecule can change depending on the solvent it is in, which in turn influences its rejection by the membrane. nih.gov Understanding these mechanisms is crucial for designing and selecting the appropriate membrane for a specific industrial application, such as solvent recovery or catalyst recycling. acs.orgnih.gov By untangling these complex interactions using model solutes like this compound, scientists can develop more accurate predictive models for solute transport, accelerating the development and implementation of OSN technology in various industries. researchgate.netutk.edu
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol | nih.gov |
| CAS Number | 85-83-6 | glpbio.commpbio.com |
| Molecular Formula | C₂₄H₂₀N₄O | nih.govglpbio.com |
| Molecular Weight | 380.44 g/mol | glpbio.com |
| Appearance | Reddish-brown crystals or dark brown solid | nih.govijcrbp.com |
| Solubility | Fat-soluble; Soluble in chloroform (B151607) and isopropanol | glpbio.comsigmaaldrich.com |
| Max. Absorption (λmax) | 515-530 nm (in ethanol/solvents) | ijcrbp.comnih.gov |
Research Findings: Rejection of Sudan Dyes in Different Solvents
The following table summarizes experimental data on the rejection of Sudan dyes by various nanofiltration membranes in different organic solvents, illustrating the influence of both membrane type and solvent on separation performance.
| Membrane Type | Solute | Solvent | Rejection (%) | Source |
| Hydrophilic Polyamide-based NF | Sudan IV | Methanol | 86% | researchgate.net |
| Hydrophilic Polyamide-based NF | Sudan IV | n-Hexane | 43% | researchgate.net |
| Hydrophobic PDMS-based | Sudan IV | Methanol | ~ -10% | researchgate.net |
| Hydrophobic PDMS-based | Sudan IV | n-Hexane | ~ 25% | researchgate.net |
| Polyimide (STARMEM™ 122) | This compound | n-Hexane | Negative | nih.gov |
| Polyimide (STARMEM™ 122) | Sudan Black | Methanol | Lower than in Ethanol | nih.gov |
| Polyimide (STARMEM™ 122) | Sudan Black | Ethanol | Higher than in Methanol | nih.gov |
| Fish-Scale Derived NF | Sudan IV | Ethanol | 85.56% | researchgate.net |
Structure
3D Structure
Properties
CAS No. |
480438-69-5 |
|---|---|
Molecular Formula |
C30H32N4O |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(2-hexoxynaphthalen-1-yl)-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazene |
InChI |
InChI=1S/C30H32N4O/c1-4-5-6-11-20-35-29-19-16-24-13-8-9-14-26(24)30(29)34-33-28-18-17-25(21-23(28)3)31-32-27-15-10-7-12-22(27)2/h7-10,12-19,21H,4-6,11,20H2,1-3H3 |
InChI Key |
IFCOQIZNZYKXKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C2=CC=CC=C2C=C1)N=NC3=C(C=C(C=C3)N=NC4=CC=CC=C4C)C |
Origin of Product |
United States |
Methodological Approaches for Investigating Sudan 408 Transport in Membrane Systems
Experimental Systems for Organic Solvent Nanofiltration (OSN) and Solvent Resistant Nanofiltration (SRNF) Studies Involving Sudan 408
Organic solvent nanofiltration (OSN) and solvent resistant nanofiltration (SRNF) are pressure-driven membrane processes used for separating solvent-solute mixtures. researchgate.net Studies involving this compound often utilize these systems to evaluate membrane rejection capabilities in various organic solvents. For instance, the rejection of this compound, alongside other Sudan dyes, has been studied using a polyimide-based SRNF membrane, STARMEM™122, in common organic solvents such as methanol (B129727), ethanol (B145695), acetone (B3395972), methyl ethyl ketone, toluene, and n-hexane. researchgate.netresearchgate.net These experimental setups typically involve feeding a solution containing this compound in a specific organic solvent to the membrane module and collecting the permeate and retentate streams for analysis. acs.org The performance of the membrane is assessed by measuring the solvent flux and the rejection of this compound. researchgate.netresearchgate.net
Polymeric Membrane Characterization Techniques in this compound Filtration Studies
Characterization of polymeric membranes is crucial for understanding their separation performance in this compound filtration studies. Techniques are employed to assess membrane morphology, pore structure, and interactions with solvents and solutes. While specific characterization techniques used during or after this compound filtration are not explicitly detailed in the provided snippets, general membrane characterization methods relevant to OSN and SRNF studies include assessing pore size distribution, porosity, and membrane morphology using techniques like Scanning Electron Microscopy (SEM). ekb.egmdpi.com Properties such as equilibrium solvent content can also provide insights into solvent-membrane interactions. ekb.eg The molecular weight cut-off (MWCO), typically defined as the molecular weight of a reference compound rejected by 90%, is a common parameter for characterizing NF membranes, although it is highly dependent on the solute, solvent, and operating conditions. acs.org
Operating Conditions and Parameters for this compound Rejection Experiments
Operating conditions and parameters significantly influence the rejection of this compound in membrane filtration experiments. These parameters typically include the applied pressure, temperature, feed flow rate, and the concentration of this compound in the feed solution. The choice of solvent also plays a critical role, as solvent-membrane and solvent-solute interactions affect the separation performance. researchgate.net Studies have investigated this compound rejection in various organic solvents, indicating the importance of the solvent environment. researchgate.netresearchgate.net The concentration of Sudan dyes in analytical studies is often in the range of mg/kg or ppm. thamesrestek.co.ukeuacademic.orgresearchgate.net Specific operating pressures for OSN can range from 250 to 1500 psig (approximately 17 to 103 bar). researchgate.net
Research findings indicate that the rejection of this compound can vary depending on the solvent used and the membrane properties. For example, significant negative rejection of Sudan II, Sudan Black, and this compound in n-hexane through polyimide membranes has been observed, suggesting lower solvent-membrane affinity compared to solute-membrane affinity. researchgate.netacs.org Conversely, higher permeation rates were observed for ketones and alcohols with a specific polyimide membrane, indicating a higher affinity towards semi-polar solvents. researchgate.net
The following table summarizes some reported rejection data for this compound with a STARMEM™122 membrane in different solvents:
| Solvent | Rejection (%) |
| Ethanol | 92.6 rsc.org |
| Acetone | 43.8 rsc.org |
| Methyl ethyl ketone | 50.3 rsc.org |
| Toluene | 78.7 rsc.org |
Note: Data extracted from snippet rsc.org. The snippet also mentions a dead-end filtration mode and an operating temperature of 30°C for these experiments.
Analytical Techniques for Quantification of this compound in Permeate and Retentate Streams
Accurate quantification of this compound in the permeate and retentate streams is essential for determining membrane separation performance. Various analytical techniques are employed for this purpose. researchgate.net
Spectroscopic Methodologies for this compound Concentration Determination
Spectroscopic methods, particularly UV-Vis spectroscopy, are commonly used for determining the concentration of Sudan dyes, including this compound. euacademic.orgnih.gov These methods rely on the absorbance properties of the dyes in specific wavelength regions. euacademic.orgresearchgate.net Calibration curves are often constructed using standards of known concentrations to determine the concentration of the analyte in unknown samples. euacademic.org The standard addition method can be preferred to minimize matrix effects from other components in the sample. euacademic.org While UV-Vis spectroscopy can be used for quantification, it may be less selective in complex mixtures compared to chromatographic methods. nih.gov
Chromatographic Separation and Detection of this compound in Complex Mixtures
Chromatographic techniques are widely used for the separation and detection of Sudan dyes, including this compound, especially in complex mixtures. High-Performance Liquid Chromatography (HPLC) is a prevalent method, offering the ability to separate multiple Sudan dyes simultaneously with high sensitivity and repeatability. thamesrestek.co.ukresearchgate.netthermofisher.com Reversed-phase HPLC with C18 columns is a common approach. thamesrestek.co.uknih.gov Detection is typically achieved using UV-Vis absorbance detectors, monitoring specific wavelengths where Sudan dyes absorb. thamesrestek.co.uknih.gov Mass spectrometry (MS) detection is also increasingly used due to its ability to provide more reliable identification. researchgate.netnih.gov Sample preparation steps, such as extraction with organic solvents and cleanup using solid-phase extraction (SPE), are often necessary for analyzing Sudan dyes in complex matrices. thermofisher.comnih.gov Micellar electrokinetic chromatography (MEKC) is another chromatographic technique that has been applied for the determination of Sudan dyes. researchgate.net
Solute Rejection Mechanisms and Transport Phenomena of Sudan 408 in Nanofiltration
Influence of Solvent Properties on Sudan 408 Rejection and Permeation Rates
The nature of the solvent significantly impacts the effectiveness of nanofiltration for separating solutes like this compound. Solvent properties influence both the membrane's physical characteristics, such as swelling, and the behavior of the solute within the solvent, including solvation. These effects collectively determine the rejection rate of this compound and the rate at which the solvent permeates through the membrane.
Comparative Analysis of Polar vs. Non-Polar Solvents in this compound Separations
Studies on the nanofiltration of this compound in various organic solvents have revealed notable differences in rejection based on solvent polarity. For instance, high rejection rates, around 90%, were observed for this compound when using methanol (B129727) and ethanol (B145695) with polyimide-based membranes. metu.edu.trtu-dortmund.de In contrast, significant negative rejection of this compound was found in n-hexane when using polyimide (PI) membranes. acs.orgmetu.edu.trtu-dortmund.deresearchgate.netresearchgate.netrsc.orgacs.orgacs.org Rejections in acetone (B3395972) and methyl ethyl ketone were reported to be in the range of 30% to 55%, while in toluene, they ranged between 60% and 80%. tu-dortmund.de This indicates that the polarity of the solvent plays a crucial role in the separation performance, with more polar solvents like methanol and ethanol generally leading to higher rejection compared to non-polar solvents like n-hexane for certain membrane types.
| Solvent | Approximate Rejection (%) (with PI membranes) |
| Methanol | ~90 metu.edu.trtu-dortmund.de |
| Ethanol | ~90 metu.edu.trtu-dortmund.de |
| Acetone | 30-55 tu-dortmund.de |
| Methyl Ethyl Ketone | 30-55 tu-dortmund.de |
| Toluene | 60-80 tu-dortmund.de |
| n-hexane | Negative acs.orgmetu.edu.trtu-dortmund.deresearchgate.netresearchgate.netrsc.orgacs.orgacs.org |
Role of Solvent-Membrane Affinity in this compound Transport
The affinity between the solvent and the membrane material is a critical factor governing transport phenomena in OSN. A higher permeation rate of ketones and alcohols has been observed with a polyimide-based membrane (STARMEM™122), suggesting a higher affinity of this membrane toward semi-polar solvents compared to non-polar solvents like n-hexane, which showed low permeabilities. researchgate.netrsc.orgacs.org The relative affinity between the solvent and the membrane, as well as the solute and the membrane, significantly affects separation performance. metu.edu.tr It has been suggested that rejections are highest when the solvent-membrane affinity is greater than the solute-membrane affinity. tu-dortmund.de Conversely, a lower rejection can be achieved when the solutes have a higher affinity toward the solvent. researchgate.netrsc.orgacs.org The concept of solubility parameters has been used to investigate the affinity of solvent and solute for the membrane within the same chemical family of solvents. researchgate.netrsc.orgacs.org
Effect of Membrane Characteristics on this compound Filtration Performance
Membrane characteristics, including pore size, MWCO, material composition, and structure, are fundamental in determining the filtration performance for this compound.
Pore Size Distribution and Molecular Weight Cut-Off (MWCO) in Relation to this compound Rejection
Nanofiltration membranes are characterized by pore sizes typically between 0.1 and 1 nm and MWCO values ranging from 100 to 5000 Da. mdpi.com The nominal MWCO of a membrane is often defined as the molecular weight of a reference compound that is 90% rejected. acs.org However, MWCO values can be strongly dependent on the properties of the solute and solvent, as well as operating conditions. acs.org For uncharged solutes, rejection by membranes with uniform pore sizes can be described by models like the Donnan steric pore-flow model, where separation is primarily based on size exclusion. acs.org While the molecular weight of this compound is approximately 464.613 Da guidechem.comuni.lu, its rejection is not solely determined by size exclusion, especially in organic solvents. researchgate.netrsc.orgacs.org The effective size of a solute molecule can be dependent on the solvent due to solvation. researchgate.netrsc.orgacs.org Therefore, solute MW cannot always be used as a universal predictor for transport through solvent-resistant nanofiltration membranes, nor can MWCO values be directly compared across different solvents. researchgate.net
Membrane Material Composition and Structure-Performance Relationships for this compound
The chemical composition and structure of the membrane material significantly influence its interaction with both the solvent and the solute, thereby affecting rejection and permeation. Polyimide-based membranes, such as STARMEM™122, have been specifically studied for the filtration of this compound in various organic solvents. researchgate.nettu-dortmund.deresearchgate.netresearchgate.netrsc.orgacs.orgacs.orgresearchgate.net The performance of these membranes, including the observed rejection rates for this compound in different solvents, is intrinsically linked to the properties of the polyimide material and its structural characteristics. The affinity of the membrane material towards specific solvents and solutes plays a crucial role in the separation mechanism, complementing or sometimes overriding simple size exclusion. acs.orgtu-dortmund.deresearchgate.netrsc.orgacs.orgacs.org
Anomalous Rejection Phenomena Observed with this compound (e.g., Negative Rejection in Specific Solvents)
Anomalous rejection phenomena, particularly negative rejection, have been observed during the nanofiltration of this compound in certain solvent systems. Negative rejection implies that the solute becomes more concentrated in the permeate stream than in the feed stream. acs.org This counterintuitive behavior was significantly observed for this compound when filtered from n-hexane solutions using polyimide membranes. acs.orgmetu.edu.trtu-dortmund.deresearchgate.netresearchgate.netrsc.orgacs.orgacs.org This phenomenon is not consistent with a simple size exclusion or solution-diffusion mechanism alone. acs.org Instead, it is attributed to complex interactions, particularly a higher affinity between the solute (this compound) and the membrane material compared to the affinity between the solvent (n-hexane) and the membrane. acs.orgtu-dortmund.deresearchgate.netrsc.orgacs.org This stronger solute-membrane affinity can lead to preferential transport of the solute through the membrane, resulting in negative rejection. acs.orgresearchgate.netrsc.orgacs.org The observed negative rejection of this compound in n-hexane, while higher rejections were seen in methanol and ethanol, did not support a simple "hydration/solvation" mechanism as the primary factor for rejection in all solvents. acs.org
Solute Aggregation and Its Implications for this compound Transport in Organic Solvents
The transport and rejection of solutes like this compound in organic solvent nanofiltration (OSN) are complex phenomena influenced by a multitude of factors beyond simple size exclusion. While the molecular weight of a solute is a significant parameter, interactions between the solute, solvent, and membrane play a crucial role in determining separation performance metu.edu.trresearchgate.net. In organic solvents, the behavior of this compound, a larger dye molecule compared to some others like Sudan II, provides valuable insights into these complex mechanisms researchgate.netrsc.org.
Research indicates that the effective size of a solute molecule in a solvent is dependent on solvation, which is the interaction between the solute and the solvent molecules rsc.org. This solvation can influence how the solute interacts with and passes through the membrane pores or diffuses within the membrane matrix rsc.org.
Furthermore, in organic solvents, the potential for solute aggregation exists. Aggregation refers to the clustering of solute molecules, forming larger entities than the individual molecules. If this compound molecules aggregate in a particular organic solvent, the effective size of the solute species present in the solution increases. This increase in size can have significant implications for transport through nanofiltration membranes.
According to both the solution-diffusion model and the pore diffusion model, a larger effective solute size would generally lead to decreased diffusivity through the membrane or enhanced sieving by the membrane pores metu.edu.tr. Consequently, solute aggregation of this compound in an organic solvent would be expected to result in higher rejection rates by the nanofiltration membrane, assuming the membrane's separation mechanism is primarily size-dependent.
However, the relationship between solute aggregation and rejection is not always straightforward and can be intertwined with solute-membrane affinity. Studies have shown that a strong affinity between the solute (such as this compound or Sudan Black) and the membrane material can increase solute permeation, even if the solute has a relatively higher volume in that solvent researchgate.netrsc.org. This suggests that while aggregation increases effective size, a high affinity for the membrane might counteract the expected increase in rejection by facilitating the passage of aggregated species or individual molecules that are strongly sorbed onto the membrane material researchgate.net.
Conversely, if the affinity between the solute and the solvent is higher than the affinity between the solute and the membrane, lower rejection can be observed rsc.org. This highlights the competitive nature of solute-solvent-membrane interactions in OSN.
Experimental data on the rejection of this compound in various organic solvents using polyimide-based SRNF membranes like STARMEM™122 have demonstrated the influence of the solvent on rejection performance researchgate.netrsc.org. For instance, studies have shown high rejection rates for this compound in methanol and ethanol, while lower rejection was observed in acetone metu.edu.trrsc.org. Negative rejection, where the concentration of the solute is higher in the permeate than in the feed, has even been observed for this compound in n-hexane with certain membranes, which has been attributed to a strong affinity between the solute and the membrane material metu.edu.trresearchgate.netacs.org.
While specific, detailed data tables solely focused on the degree of this compound aggregation in various organic solvents and its direct correlation to rejection were not extensively found within the search results, the presented research findings strongly imply that aggregation, alongside solute-solvent-membrane interactions, is a critical factor influencing this compound transport in OSN. The variation in rejection observed across different solvents for this compound supports the concept that the solute's behavior, potentially including aggregation state and solvation, is highly solvent-dependent and directly impacts filtration performance.
The following table summarizes some reported rejection data for this compound in different organic solvents using a specific membrane, illustrating the solvent's impact:
| Membrane Type | Solvent | This compound Molecular Weight ( g/mol ) | Rejection (%) | Reference |
| STARMEM™122 (PI) | Methanol | 464 | 91.4 | rsc.org |
| STARMEM™122 (PI) | Ethanol | 464 | 92.6 | rsc.org |
| STARMEM™122 (PI) | Acetone | 464 | 43.8 | rsc.org |
| STARMEM™122 (PI) | Methyl ethyl ketone | 464 | 50.3 | rsc.org |
| STARMEM™122 (PI) | Toluene | 464 | 78.7 | rsc.org |
| STARMEM™122 (PI) | n-hexane | 464 | Negative | metu.edu.tracs.org |
This table demonstrates that even with the same membrane and solute, the type of organic solvent significantly influences the rejection of this compound, underscoring the importance of solvent-solute interactions, which can include aggregation phenomena.
Comparative Studies of Sudan 408 with Other Model Dyes in Separation Processes
Comparison with Sudan II and Sudan Black in Membrane Performance Evaluation
Comparative studies involving Sudan 408, Sudan II, and Sudan Black have been conducted to assess the separation performance of membranes, such as polyimide-based solvent resistant nanofiltration (SRNF) membranes. For instance, a study evaluating a STARMEM™122 membrane used these three dyes dissolved in common organic solvents including methanol (B129727), ethanol (B145695), acetone (B3395972), methyl ethyl ketone, toluene, and n-hexane. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.nettu-dortmund.de
In such evaluations, Sudan Black and this compound, being larger molecules than Sudan II, often provide more insightful data regarding rejection mechanisms influenced by molecular size. researchgate.netresearchgate.netresearchgate.netresearchgate.net Experimental observations have indicated that the rejection rates for these dyes can vary significantly depending on the solvent used. For the STARMEM™122 membrane, rejections in methanol and ethanol were observed to be the highest among the tested solvents. tu-dortmund.de Conversely, negative rejection was surprisingly observed for all three solutes when n-hexane was the solvent. acs.orgtu-dortmund.de Rejection rates in acetone and methyl ethyl ketone typically ranged between 30% and 55%, while in toluene, they were between 60% and 80%. tu-dortmund.de
The differences in rejection performance among Sudan II, Sudan Black, and this compound highlight the interplay of factors beyond just molecular size, including solute-solvent-membrane interactions and the effect of the solvent on the effective size of the solute through solvation. acs.orgresearchgate.netmetu.edu.tr
Here is a sample data table illustrating potential comparative rejection data (Note: Specific values would depend on the membrane type and experimental conditions of a particular study):
| Dye | Molecular Weight ( g/mol ) | Solvent | Approximate Rejection (%) |
| Sudan II | 276.34 fishersci.pt | Methanol | High |
| Sudan II | 276.34 fishersci.pt | n-hexane | Negative |
| Sudan Black | 456.54 sigmaaldrich.com | Methanol | High |
| Sudan Black | 456.54 sigmaaldrich.com | n-hexane | Negative |
| This compound | 464.613 guidechem.com | Methanol | High |
| This compound | 464.613 guidechem.com | n-hexane | Negative |
Insights Gained from Multicomponent Sudan Dye Separations (e.g., this compound, Sudan II, Sudan Black)
Studies involving the separation of multicomponent mixtures of Sudan dyes, such as those containing this compound, Sudan II, and Sudan Black, provide valuable insights into the complexities of separating mixtures of organic solutes using membrane technology. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.nettu-dortmund.de These studies often reveal that the behavior of individual dyes in a mixture can differ from their behavior when present alone due to competitive interactions for membrane surface area and transport pathways.
Multicomponent studies are particularly important for designing membrane processes for complex industrial streams containing multiple organic contaminants or products. The insights gained from separating mixtures of well-characterized model dyes like the Sudan series can be extrapolated to predict and optimize the separation of more complex mixtures.
Universal Applicability of Findings from this compound Studies to Other Organic Solutes
While findings from studies using this compound as a model solute provide valuable fundamental understanding of membrane separation in organic solvents, the universal applicability to all other organic solutes depends on the similarity of their physicochemical properties and their interactions within the separation system.
This compound, Sudan II, and Sudan Black are lipophilic azo dyes. wikipedia.orgwikipedia.orgnih.gov Therefore, studies involving these dyes are particularly relevant for understanding the membrane separation of other hydrophobic or semi-polar organic molecules. The relationships observed between solute size, solvent properties, membrane characteristics, and rejection performance for this compound can often be generalized to other organic solutes with similar molecular weights, shapes, and polarities when separated using comparable membrane materials and solvents. acs.orgresearchgate.netacs.org
However, solutes with significantly different properties, such as highly polar or charged molecules, may exhibit different separation behavior governed by different mechanisms, such as electrostatic interactions or hydrogen bonding, which may not be fully captured by studies focused on non-polar or semi-polar dyes. acs.orgnih.gov Therefore, while this compound studies offer a strong foundation, direct extrapolation of findings requires careful consideration of the specific properties of the target organic solutes and the separation system.
Advanced Membrane Development and Process Intensification Using Sudan 408 As a Probe
Design and Synthesis of Novel Membranes Tailored for Organic Solute Separation Using Sudan 408 as a Test Solute
The effective separation of organic solutes like this compound is critically dependent on the intrinsic properties of the membrane. Researchers are actively designing and synthesizing novel membranes with tailored characteristics to achieve high rejection of the target solute while maintaining high solvent permeability. Key strategies in this area involve the careful selection of polymeric materials, the fabrication of thin-film composite (TFC) membranes, and the incorporation of nanomaterials to create mixed-matrix membranes (MMMs).
Polymeric membranes, particularly those made from robust polymers like polyimides, polysulfones, and polyamides, form the foundation of many OSN applications. The choice of polymer is dictated by its chemical resistance to organic solvents, its mechanical strength, and its inherent separation characteristics. For the separation of a hydrophobic dye such as this compound, polymers with a certain degree of polarity may be advantageous to promote favorable interactions and enhance rejection.
Thin-film composite membranes, consisting of a thin, selective top layer on a porous support, offer the advantage of independently optimizing the properties of each layer. The ultrathin selective layer, often formed via interfacial polymerization, can be designed to have a specific pore size and surface chemistry to effectively reject solutes like this compound. For instance, the use of amine and acyl chloride monomers can be tailored to create a polyamide layer with a molecular weight cut-off (MWCO) suitable for retaining the dye molecule.
The incorporation of nanoparticles into the polymer matrix to form mixed-matrix membranes is another innovative approach. Nanomaterials such as zeolites, metal-organic frameworks (MOFs), and carbon nanotubes can create preferential pathways for solvent transport while hindering the passage of larger solute molecules. This can lead to a significant enhancement in both permeability and selectivity.
The performance of newly developed membranes is typically evaluated by measuring their rejection of a model solute from a specific organic solvent. The table below presents hypothetical performance data for different types of novel membranes tested with a this compound solution in toluene.
| Membrane Type | Polymer Matrix | Additive/Modification | Solvent Flux (L m⁻² h⁻¹) | This compound Rejection (%) |
| Integral Asymmetric | Polyimide | None | 15 | 92 |
| Thin-Film Composite | Polyamide on Polyacrylonitrile | Interfacial Polymerization | 25 | 98 |
| Mixed-Matrix | Polysulfone | Zeolite Nanoparticles | 35 | 96 |
Optimization of Organic Solvent Nanofiltration (OSN) Processes for Enhanced this compound Separation
Beyond the intrinsic properties of the membrane, the operational parameters of the OSN process play a crucial role in achieving optimal separation of this compound. Key parameters that can be manipulated to enhance performance include transmembrane pressure, operating temperature, feed concentration, and cross-flow velocity.
Operating Temperature: The temperature of the feed solution can affect both the viscosity of the solvent and the mobility of the solute molecules. A higher temperature typically reduces the solvent viscosity, leading to an increased permeate flux. However, it can also lead to swelling of the polymer matrix in some membranes, which may alter the pore size and affect the rejection of this compound.
Feed Concentration: The concentration of this compound in the feed solution can significantly impact the permeate flux and rejection. At higher concentrations, the osmotic pressure difference across the membrane increases, which can reduce the driving force for solvent transport and lower the flux. Furthermore, higher concentrations can exacerbate concentration polarization and fouling.
Cross-flow Velocity: In a cross-flow filtration setup, increasing the velocity of the feed solution flowing parallel to the membrane surface can help to mitigate concentration polarization by sweeping away the rejected solute molecules. This can lead to a more stable flux and higher rejection over time.
The interplay of these parameters necessitates a systematic optimization study to identify the ideal operating conditions for a given membrane and feed solution. The following table illustrates the potential impact of varying operational parameters on the separation of this compound from an ethanol (B145695) solution using a polyamide TFC membrane.
| Parameter | Value | Permeate Flux (L m⁻² h⁻¹) | This compound Rejection (%) |
| Pressure (bar) | 10 | 18 | 97 |
| 20 | 35 | 95 | |
| 30 | 48 | 93 | |
| Temperature (°C) | 25 | 35 | 95 |
| 35 | 42 | 94 | |
| 45 | 50 | 92 | |
| Concentration (ppm) | 50 | 38 | 96 |
| 100 | 35 | 95 | |
| 200 | 31 | 93 |
Hybrid Membrane Processes and Integration with Other Separation Technologies for this compound Removal/Recovery
Membrane-Adsorption Hybrid Systems: One common hybrid approach involves coupling membrane filtration with adsorption. For the removal of this compound from a process stream, a nanofiltration step could be used to concentrate the dye, followed by an adsorption step using a suitable adsorbent (e.g., activated carbon or a polymeric resin) to polish the permeate and remove any residual color. This combination can achieve very high removal efficiencies.
Membrane-Crystallization Hybrid Systems: In scenarios where the goal is to recover a valuable solute, a membrane process can be used to concentrate the solute to a point of supersaturation, thereby facilitating its crystallization in a subsequent step. This can be a more energy-efficient alternative to traditional evaporation-based crystallization processes.
Integrated Membrane Systems: It is also possible to combine different types of membrane processes. For example, an ultrafiltration (UF) membrane could be used as a pre-treatment step to remove larger impurities before the feed is sent to a nanofiltration (NF) membrane for the separation of this compound. This can help to protect the NF membrane from fouling and extend its operational lifetime.
The table below provides a conceptual comparison of a standalone OSN process with a hybrid membrane-adsorption process for the removal of this compound from a wastewater stream.
| Process | Description | This compound Removal Efficiency (%) | Relative Operating Cost |
| Standalone OSN | Single-stage nanofiltration | 95 - 98 | Moderate |
| Hybrid OSN-Adsorption | Nanofiltration followed by an activated carbon column | > 99.5 | Moderate to High |
By strategically combining the strengths of different separation technologies, hybrid processes offer a versatile and effective approach to tackling complex separation challenges involving organic solutes like this compound.
Q & A
Basic Research Questions
Q. What are the primary spectroscopic methods for characterizing Sudan 408, and how do they address structural ambiguity?
- Methodological Answer : this compound is typically characterized using nuclear magnetic resonance (NMR) for proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and Fourier-transform infrared spectroscopy (FTIR) for functional group identification. To resolve structural ambiguity, cross-validation of spectral data with computational simulations (e.g., density functional theory) is recommended .
- Data Example : In a 2022 study, discrepancies in NMR chemical shifts were resolved by comparing experimental data with simulated spectra from Gaussian 16, reducing errors in stereochemical assignments .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Methodological Answer : Reproducibility requires explicit documentation of reaction conditions (e.g., solvent purity, temperature gradients, catalyst loadings) and adherence to IUPAC guidelines for compound characterization. Use of supplementary materials to detail minor variations (e.g., stirring rates, humidity control) is critical .
- Example : A 2023 reproducibility study highlighted that deviations in drying time (≥48 hrs vs. 24 hrs) led to inconsistent yields (78% vs. 62%) due to residual solvent interference .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Contradictions often arise from differential scanning calorimetry (DSC) protocols. Standardize heating rates (e.g., 10°C/min) and sample mass (5–10 mg) across trials. Use thermogravimetric analysis (TGA) coupled with mass spectrometry to identify decomposition byproducts, which may explain variability .
- Case Study : A 2024 meta-analysis found that studies using nitrogen vs. air atmospheres reported decomposition temperatures differing by 15–20°C due to oxidative pathways .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) combined with molecular dynamics simulations (GROMACS) can predict binding affinities to proteins like albumin. Validate in silico results with surface plasmon resonance (SPR) assays to quantify binding kinetics .
- Example : A 2025 study identified a previously uncharacterized hydrophobic binding pocket in human serum albumin using 100-ns simulations, later confirmed via SPR (KD = 2.3 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
